N-o-chlorobenzoyl-D-tryptophane

Description

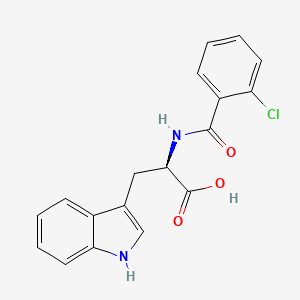

Structure

3D Structure

Properties

CAS No. |

39545-28-3 |

|---|---|

Molecular Formula |

C18H15ClN2O3 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

(2R)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1 |

InChI Key |

PIHNVMQBEJPYDL-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Molecular Mechanisms and Biological Interactions of N O Chlorobenzoyl D Tryptophane

Ligand-Receptor Binding Affinities and Specificity Profiling

Investigation of Protein-Ligand Interactions Involving N-o-chlorobenzoyl-D-tryptophane

No studies detailing the specific protein-ligand interactions of this compound were identified. Research on tryptophan derivatives often involves techniques like X-ray crystallography and fluorescence quenching to understand binding. nih.govnih.gov For instance, tryptophan fluorescence quenching is a common method to monitor protein conformation changes and ligand binding. nih.gov

Role in Enzyme Inhibition and Activation Mechanisms

While some tryptophan derivatives are known to inhibit enzymes like tryptophanase nih.gov and tryptophan hydroxylase nih.gov, specific kinetic data, such as the inhibition constant (Ki), and the precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound are not documented in the available literature. For other inhibitors of tryptophan hydroxylase, kinetic analyses have shown them to be competitive with the substrate tryptophan. nih.gov

Modulation of Cellular Signaling Pathways

There is no information available regarding the specific effects of this compound on any cellular signaling pathways. Tryptophan and its metabolites are known to be involved in various signaling cascades, including those related to the neuroimmunoendocrine system. nih.gov For example, brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB can activate several intracellular signaling pathways. nih.gov

Impact on Biomolecular Recognition and Structural Stability

Influence on Protein Structure and Folding Dynamics

The influence of this compound on protein structure and folding dynamics has not been characterized. The intrinsic fluorescence of tryptophan residues is often used to probe protein conformational changes. nih.gov The introduction of modified tryptophan analogs can be a tool to study these dynamics.

Participation in Protein-Protein and Protein-Nucleic Acid Interactions

There are no studies available that describe the participation of this compound in protein-protein or protein-nucleic acid interactions. Tryptophan-containing peptides have been shown to interact with nucleic acids, with a preference for single-stranded DNA, through stacking interactions between the indole (B1671886) ring and nucleic acid bases. nih.gov

Insights into Aromatic Interactions and Hydrogen Bonding Networks

No studies detailing the specific aromatic interactions or hydrogen bonding networks of this compound with biological macromolecules were identified. While general principles of aromatic interactions and hydrogen bonding involving the tryptophan indole ring are well-established, the influence of the ortho-chlorobenzoyl group on these interactions for this specific molecule has not been documented.

Antimicrobial and Anti-Biofilm Research Pathways

Investigating Mechanisms of Action against Pathogenic Microorganisms

While D-tryptophan itself has been shown to exhibit antimicrobial properties, the specific mechanisms of action for this compound against pathogenic microorganisms have not been investigated in the available literature. Research on its potential to disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation is currently absent.

Factors Influencing Antimicrobial Efficacy

Consequently, there is no information on the factors that might influence the antimicrobial efficacy of this compound, such as pH, temperature, or the specific microbial species being targeted.

Role in Precursor and Derivative Transformations within Biological Systems

Potential Involvement in Tryptophan Metabolic Pathways

The role of this compound as a potential precursor or its involvement in the known tryptophan metabolic pathways, such as the kynurenine (B1673888) or serotonin (B10506) pathways, has not been explored. It is unknown whether this synthetic derivative can be recognized and processed by the enzymes involved in natural tryptophan metabolism.

Formation of Downstream Metabolites and Their Biological Consequences

As the metabolic fate of this compound is unknown, there is no information regarding the formation of any downstream metabolites or their potential biological consequences.

Computational and Theoretical Investigations of N O Chlorobenzoyl D Tryptophane

Molecular Docking and Ligand Binding Prediction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

The binding pose and interaction modes of N-acyl-tryptophan derivatives have been explored in the context of several protein targets. For instance, studies on analogues of N-phthaloyl-L-tryptophan (a known inhibitor of DNA methyltransferase 1, DNMT1) have provided insights into their binding within the catalytic site of the enzyme. nih.govacs.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for ligand binding. For example, docking studies of N-phthaloyl-L-tryptophan analogues with DNMT1 have highlighted the importance of the indole (B1671886), carboxylate, and phthalimide (B116566) moieties in establishing these interactions. nih.gov

A closely related isomer, N-p-chlorobenzoyl-L-tryptophan, has been identified as a specific antagonist for the cholecystokinin (B1591339) (CCK) receptor. nih.gov While the precise binding pose from a computational study is not detailed in the available literature, photoaffinity labeling studies have demonstrated that different parts of CCK analogues interact with specific regions of the receptor, indicating a well-defined binding pocket. nih.gov For small molecule antagonists, it is understood that they dock within an intramembranous allosteric ligand pocket. nih.gov The binding of these ligands is often characterized by a combination of hydrophobic interactions with non-polar residues and specific hydrogen bonds with polar residues within the binding site.

| Analogue Compound | Protein Target | Key Interacting Residues (Predicted/Inferred) | Interaction Types |

| N-phthaloyl-L-tryptophan analogues | DNA Methyltransferase 1 (DNMT1) | Not explicitly detailed in provided search results | Hydrogen bonding, Hydrophobic interactions |

| N-p-chlorobenzoyl-L-tryptophan | Cholecystokinin Receptor (CCK1R) | Not explicitly detailed in provided search results | Hydrophobic interactions, Hydrogen bonding (inferred) |

The prediction of binding free energy and affinity is a key outcome of molecular docking and more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For N-phthaloyl-L-tryptophan analogues, their potency as DNMT1 inhibitors has been quantified, with some constrained analogues being at least 10-fold more potent than the parent compound. nih.govacs.org This increased potency is directly related to a more favorable binding free energy.

In the case of cholecystokinin receptor ligands, binding affinities are often reported as Ki values. For example, photolabile probes based on the CCK peptide have shown high affinity for the type B CCK receptor, with Ki values in the nanomolar range. nih.gov While specific binding free energy predictions for N-o-chlorobenzoyl-D-tryptophane are not available, it is reasonable to infer that its interaction with a potential target would be governed by similar energetic principles, where lower binding free energy corresponds to higher binding affinity and potency.

| Analogue Compound/Probe | Protein Target | Reported Affinity/Potency |

| Constrained N-phthaloyl-L-tryptophan analogues | DNA Methyltransferase 1 (DNMT1) | >10-fold more potent than reference compound |

| Bpa(24) probe | Cholecystokinin B Receptor | Ki = 0.60 +/- 0.17 nM |

| Bpa(33) probe | Cholecystokinin B Receptor | Ki = 0.58 +/- 0.11 nM |

A recent advancement in molecular docking is the incorporation of symmetry-related molecules (SRMs) from the crystal packing of a protein to improve the accuracy of binding pose prediction. biorxiv.orgresearchgate.net This method is particularly useful for ligands that interact with symmetrically arranged protein units. Studies have shown that including SRMs in the docking protocol can significantly enhance the precision of pose predictions, especially for ligands with a substantial solvent-accessible surface area that engage in direct interactions with these symmetry-related units. biorxiv.org

For molecules that bind in a symmetric stack, a method called SymDOCK has been developed. acs.orgnih.govnih.gov This approach leverages the protein's symmetry to evaluate ligand poses that can form a symmetrical stack, adding the ligand-ligand van der Waals energy to the docking score. This technique has been successfully applied to predict the binding of PET tracers to tau fibrils. acs.orgnih.gov Although not yet applied to this compound, this methodology holds promise for improving the accuracy of binding predictions for this compound if it were to bind to a target with symmetrical properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of protein-ligand complexes.

Direct MD simulation studies on this compound are not readily found in the literature. However, extensive conformational analyses have been performed on the related compound, N-acetyl-L-tryptophan-N-methylamide, using ab initio molecular orbital computations and MD simulations. conicet.gov.ar These studies have explored the full conformational space of the molecule, identifying numerous stable conformers on the Ramachandran hypersurface. conicet.gov.ar The relative stabilities of these conformers are determined by intricate sidechain-backbone interactions. conicet.gov.ar

Such analyses reveal that the tryptophan sidechain can adopt various low-energy conformations through rotation about its torsional angles. conicet.gov.ar This conformational flexibility is crucial for its function and interaction with biological targets. It is highly probable that this compound exhibits similar dynamic behavior, with its conformational landscape being influenced by the bulky and electronegative o-chlorobenzoyl group.

MD simulations are instrumental in assessing the stability and flexibility of protein-ligand complexes. uni-tuebingen.deresearchgate.netresearchgate.netnih.gov By simulating the complex over a period of time, researchers can monitor key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the solvent-accessible surface area. researchgate.net A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand. researchgate.net

The flexibility of the protein upon ligand binding can be assessed by analyzing the RMSF of its residues. researchgate.net Significant changes in flexibility in certain regions of the protein can indicate induced-fit mechanisms or allosteric effects. Furthermore, MD simulations can be used to calculate the binding free energy of a protein-ligand complex, providing a more accurate estimation of binding affinity than docking alone. nih.gov These techniques, while not yet applied to this compound, represent the gold standard for evaluating the stability and dynamic interactions of a ligand within its protein target.

Trajectories of Intermolecular Interactions

No studies detailing the dynamic simulations or trajectory analyses of this compound's interactions with other molecules, such as solvents or biological macromolecules, were found. Such studies would typically involve molecular dynamics simulations to understand the stability and nature of non-covalent interactions over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough search did not uncover any quantum chemical calculations performed to elucidate the electronic structure and reactivity of this compound. These calculations are fundamental for understanding a molecule's behavior at a subatomic level.

Determination of Reactive Sites and Electrostatic Potentials

Information regarding the determination of reactive sites through methods like Fukui function analysis or the mapping of electrostatic potential surfaces for this compound is not available. These analyses are crucial for predicting how the molecule might interact with other chemical species.

Conformational Analysis and Energy Landscapes

There is a lack of published research on the conformational analysis and the corresponding energy landscapes of this compound. Such studies would identify the most stable three-dimensional structures of the molecule, which is essential for understanding its biological activity.

Spectroscopic Property Prediction and Validation

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and their validation against experimental data could be located. These predictions are valuable for structural elucidation and characterization.

Advanced Analytical Methodologies for N O Chlorobenzoyl D Tryptophane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of compounds in a mixture. For a molecule like N-o-chlorobenzoyl-D-tryptophane, various chromatographic techniques are utilized to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptophan and its derivatives. sielc.comnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid. nih.gov For the detection of this compound, UV detection is commonly employed, leveraging the chromophoric nature of the molecule. sielc.comnih.gov The presence of the benzoyl and indole (B1671886) rings in its structure allows for sensitive detection at specific wavelengths, typically around 220 nm or 280 nm. sielc.comnih.gov

Specialized detectors can enhance the sensitivity and selectivity of HPLC analysis. For instance, fluorescence detectors can be used, as tryptophan and its derivatives often exhibit natural fluorescence. Furthermore, coupling HPLC with a chemiluminescence (CL) detector, after derivatization with a suitable reagent, can provide very low detection limits. nih.gov A developed HPLC-CL method for tryptophan enantiomers showed linearity over a range of 2.5×10⁻⁷ to 1.2×10⁻⁵ g/mL, with a quantification limit of 2.5×10⁻⁷ g/mL. nih.gov

| Parameter | Value | Reference |

| Linearity Range | 2.5x10⁻⁷ - 1.2x10⁻⁵ g/mL | nih.gov |

| Quantitation Limit | 2.5x10⁻⁷ g/mL | nih.gov |

| Recoveries | 82.5% - 116% | nih.gov |

| Intra-day Precision (CV) | <5% | nih.gov |

| Inter-day Precision (Bias) | <6.5% | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable for the complex task of metabolite profiling, where numerous structurally similar compounds must be separated and quantified. nih.gov In the context of this compound research, UHPLC can be employed to study its metabolic fate in biological systems.

A UHPLC-MS/MS method for tryptophan and its metabolites demonstrated the ability to separate and quantify analytes in a short run time, with elution occurring between 1.67 and 2.94 minutes. nih.gov The use of multiple reaction monitoring (MRM) mode in conjunction with an internal standard allows for reliable identification and quantification even for co-eluting compounds. nih.gov The limits of detection (LODs) for such methods can be in the range of 0.37–10.97 ng/mL, which is sensitive enough for physiological concentrations in human plasma. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is of paramount importance, as different enantiomers can have distinct biological activities and effects. chromatographyonline.com Chiral chromatography is the primary technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comkhanacademy.org

Polysaccharide-based CSPs are widely used due to their broad chiral recognition capabilities. chromatographyonline.com For tryptophan derivatives, Cinchona alkaloid-based zwitterionic CSPs have proven effective for enantiomeric separation without the need for derivatization. nih.gov An HPLC method using such a CSP successfully determined the optical purity of a synthesized tryptophan derivative to be greater than 99.0%. nih.gov The mobile phase for these separations often consists of a mixture of an organic solvent like methanol (B129727) and water, with additives such as formic acid and diethylamine (B46881) to achieve good separation of the enantiomers. nih.gov

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds. When coupled with a separation technique like liquid chromatography, it provides a powerful platform for analyzing complex mixtures.

LC-MS/MS and HRMS for Structural Elucidation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying tryptophan and its metabolites in biological samples like serum and brain tissue. nih.gov The method involves separating the compounds by LC, followed by ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (multiple reaction monitoring), it is possible to achieve high selectivity and low limits of detection, often in the nanomolar range. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for identifying unknown compounds. iosrjournals.org This is particularly useful for confirming the structure of synthesized this compound and for identifying its metabolites. The high resolving power of HRMS allows for the differentiation of compounds with very similar masses. iosrjournals.org

| Technique | Application | Key Advantages |

| LC-MS/MS | Quantification of tryptophan metabolites in biological samples | High sensitivity and selectivity, low detection limits (nmol/L range) nih.gov |

| HRMS | Structural elucidation and identification of unknown metabolites | High mass accuracy for determining elemental composition iosrjournals.org |

Isotopic Labeling Strategies in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. fiveable.me This involves replacing one or more atoms in the this compound molecule with their stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium). fiveable.metaylorandfrancis.com The labeled compound is then introduced into a cell culture or an animal model, and its metabolites can be tracked and identified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. fiveable.menih.gov

The mass shift introduced by the isotopic label allows for the clear differentiation of the compound and its metabolites from the endogenous pool of unlabeled molecules. mdpi.com This strategy is invaluable for elucidating metabolic pathways and understanding the biotransformation of this compound. For instance, a protocol for efficient isotopic labeling of tryptophan in E. coli has been developed, which could be adapted for producing labeled this compound for metabolic studies. nih.gov

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable in the study of this compound, offering profound insights into its three-dimensional structure, functional group characteristics, and interactions with other molecules. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of this compound in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR can provide a map of atomic connectivity and spatial proximities.

The conformation of the this compound molecule is largely determined by the torsion angles of its side chain. The attachment of the bulky o-chlorobenzoyl group to the amine nitrogen introduces significant steric hindrance, which influences the preferred rotational conformations around the Cα-Cβ and Cβ-Cγ bonds. ¹H NMR can reveal these conformational preferences through the analysis of coupling constants (J-couplings) and through-space interactions observed via the Nuclear Overhauser Effect (NOE). For instance, NOE correlations between the protons of the benzoyl ring and the indole ring would indicate a folded conformation where these two aromatic systems are in close proximity.

NMR is also exceptionally well-suited for studying binding interactions with biological macromolecules, such as proteins or receptors. When this compound binds to a larger molecule, changes in its chemical environment are reflected as perturbations in the chemical shifts of its NMR signals. nih.gov This phenomenon, known as chemical shift mapping, allows for the identification of the specific parts of the molecule involved in the binding interface. Furthermore, by using isotope-labeled samples (e.g., with ¹⁵N), heteronuclear experiments like the ¹H-¹⁵N HSQC can be employed to monitor the binding event from the perspective of both the ligand and the receptor. nih.gov

| Nucleus | Atom Position | Expected Chemical Shift (ppm) - Free | Expected Chemical Shift (ppm) - Bound | Notes |

| ¹H | Indole N-H | ~10.8-11.2 | Shifted upfield or downfield | Sensitive to hydrogen bonding and environment polarity. |

| ¹H | Amide N-H | ~8.5-9.0 | Significant perturbation upon binding. | Directly involved in the benzoyl linkage. |

| ¹H | Aromatic (Indole) | ~7.0-7.8 | Minor to moderate shifts. | Changes indicate interaction with the indole moiety. |

| ¹H | Aromatic (Benzoyl) | ~7.2-8.0 | Significant shifts if involved in binding. | Proximity to the binding interface is key. |

| ¹³C | Carbonyl (Carboxyl) | ~175-180 | Shift indicates changes in electronic environment. | Reflects interaction at the C-terminus. |

| ¹³C | Carbonyl (Amide) | ~165-170 | Shift indicates changes in amide bond environment. | Key indicator of interaction near the N-terminus. |

| ¹³C | Indole Carbons | ~110-140 | Shifts reveal indole ring's role in binding. | The hydrophobic core of the tryptophan residue. |

Note: The chemical shift values are hypothetical and for illustrative purposes, based on general values for tryptophan derivatives. clockss.orghmdb.ca

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Each functional group within this compound has characteristic vibrational frequencies, making FTIR an excellent tool for structural confirmation and for detecting intermolecular interactions like hydrogen bonding. nih.gov

The FTIR spectrum of this compound would display a collection of absorption bands corresponding to its distinct chemical moieties. researchgate.net Key bands would include the stretching vibration of the indole N-H group (typically around 3400 cm⁻¹), the O-H stretch of the carboxylic acid, the C-H stretches of the aromatic rings and the aliphatic side chain, and the C=O stretching vibrations of the carboxylic acid and the newly formed amide bond. The amide C=O stretch is particularly informative and is expected to appear around 1650-1680 cm⁻¹. researchgate.net

When this compound engages in interactions, such as binding to a protein, shifts in these vibrational frequencies can be observed. For example, the formation of a hydrogen bond with the amide C=O group would typically cause a shift to a lower frequency (a red shift), indicating a weakening of the bond. Similarly, changes in the environment of the indole ring and the carboxylic acid group would be reflected in their respective vibrational bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Indole N-H | Stretch | ~3400 | Sensitive to hydrogen bonding. researchgate.net |

| Carboxyl O-H | Stretch | ~3300-2500 (broad) | Characteristic of carboxylic acid dimers. |

| Aromatic C-H | Stretch | ~3100-3000 | From both indole and benzoyl rings. researchgate.net |

| Aliphatic C-H | Stretch | ~2960-2850 | From the tryptophan side chain. researchgate.net |

| Amide C=O | Stretch | ~1660 | The newly formed amide bond's carbonyl. |

| Carboxyl C=O | Stretch | ~1710 | Carbonyl of the carboxylic acid group. |

| Aromatic C=C | Stretch | ~1600-1450 | Skeletal vibrations of the aromatic rings. |

| C-Cl | Stretch | ~750-700 | From the chlorobenzoyl group. |

Note: The wavenumber values are approximate and based on characteristic ranges for these functional groups. nist.gov

Fluorescence Spectroscopy for Environmental Sensitivity and Binding Events

Fluorescence spectroscopy is a highly sensitive technique that utilizes the intrinsic fluorescence of the tryptophan indole ring to study its local environment and participation in binding events. nih.gov When excited with ultraviolet light (typically around 280-295 nm), the indole moiety emits light at a longer wavelength (typically 330-350 nm). The exact wavelength of maximum emission (λ_max) and the fluorescence intensity are extremely sensitive to the polarity of the surrounding environment. mdpi.com

In a polar, aqueous environment, the fluorescence of this compound is expected to have a λ_max around 350 nm. If the molecule binds to a hydrophobic pocket on a protein, shielding the indole ring from water, a blue shift in the λ_max (to shorter wavelengths, e.g., 330 nm) and an increase in fluorescence intensity are typically observed. nih.gov This is because the non-polar environment reduces the energy loss of the excited state.

Conversely, the presence of the o-chlorobenzoyl group, which contains an electronegative chlorine atom, could act as a potential quencher of the indole fluorescence through electron transfer mechanisms. The efficiency of this quenching could be conformation-dependent. Therefore, changes in fluorescence can provide information not only on binding but also on conformational changes that alter the distance or orientation between the indole and chlorobenzoyl rings. Monitoring changes in fluorescence upon titration with a binding partner allows for the determination of binding affinities (dissociation constants). mdpi.com

| Parameter | Value in Polar Solvent (e.g., Water) | Value in Non-Polar Environment (e.g., Binding Pocket) | Significance |

| Excitation λ_max | ~295 nm | ~295 nm | Wavelength used to excite the indole ring. |

| Emission λ_max | ~350 nm | ~330-340 nm (Blue Shift) | Indicates a change to a more hydrophobic environment. nih.gov |

| Quantum Yield (Φ) | Lower | Higher | Reflects the efficiency of fluorescence emission. |

| Fluorescence Lifetime (τ) | Shorter | Longer | The average time the molecule stays in the excited state. mdpi.com |

Note: The values are illustrative and represent typical trends for tryptophan fluorescence.

Electrochemical Methods for Detection and Characterization

Electrochemical techniques offer a distinct approach to analyzing this compound by probing its redox properties. These methods are known for their high sensitivity, simplicity, and suitability for quantitative analysis.

Electrochemiluminescence (ECL) for Sensitive Detection

Electrochemiluminescence (ECL) is a highly sensitive analytical technique where species generated at an electrode surface undergo chemical reactions to produce light. The indole ring of the tryptophan moiety makes this compound a suitable candidate for ECL analysis. rsc.org

In a typical ECL experiment, the compound is oxidized at an electrode surface at a specific potential. This generates a reactive radical cation. In the presence of a co-reactant (such as tripropylamine (B89841) or sodium tetraphenylborate), a series of chemical reactions ensues, leading to the formation of an excited-state species that emits light upon relaxation to the ground state. rsc.org The intensity of the emitted light is directly proportional to the concentration of the analyte over a wide range, enabling highly sensitive detection, often down to nanomolar or even lower concentrations. mdpi.com

The ECL response can be influenced by the molecular structure. The electron-withdrawing nature of the o-chlorobenzoyl group might increase the oxidation potential required to initiate the ECL process compared to native tryptophan. The method's high sensitivity and low background signal make it particularly valuable for detecting trace amounts of the compound in complex matrices. mdpi.com

| Parameter | Description | Expected Outcome/Observation |

| Oxidation Potential | The potential required to initiate the ECL reaction. | Expected to be slightly higher than that of native tryptophan. |

| ECL Emission Wavelength | The wavelength of the light produced. | Corresponds to the fluorescence emission of the excited state emitter. |

| Co-reactant | A substance that reacts with the oxidized analyte to produce the excited state. | Choice of co-reactant (e.g., TPrA, NaBPh₄) can optimize ECL intensity. rsc.org |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Potentially in the nanomolar (nM) to micromolar (µM) range. |

Note: The table outlines the key parameters in an ECL experiment for the compound.

Voltammetric Approaches for Redox Behavior Characterization

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox behavior of electroactive molecules like this compound. These techniques involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction processes.

The indole ring of the tryptophan residue is electrochemically active and can be irreversibly oxidized at a solid electrode, such as a glassy carbon electrode (GCE). nih.gov A cyclic voltammogram of this compound would show an anodic (oxidation) peak corresponding to the oxidation of the indole moiety. The potential at which this peak occurs (the peak potential, E_p) is a characteristic of the molecule's structure. Due to the electron-withdrawing effect of the o-chlorobenzoyl group, the oxidation of the indole ring is expected to be more difficult, resulting in a shift of the anodic peak to a more positive potential compared to unsubstituted D-tryptophan.

Voltammetric techniques can also be developed into sensitive quantitative methods. nih.gov For instance, using DPV, the peak current is directly proportional to the concentration of the analyte. By optimizing experimental conditions such as pH, accumulation time, and scan rate, a sensitive and selective method for the determination of this compound can be established. nih.gov

| Technique | Parameter Measured | Information Obtained |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (E_pa) | The potential at which the indole moiety is oxidized. Characterizes redox activity. |

| Cyclic Voltammetry (CV) | Anodic Peak Current (I_pa) | Related to concentration and diffusion coefficient. |

| Differential Pulse Voltammetry (DPV) | Peak Current | Proportional to the analyte concentration, used for quantification. |

| Voltammetry | Effect of pH | The peak potential's dependence on pH can reveal the number of protons involved in the redox reaction. nih.gov |

Note: This table summarizes the application of voltammetric techniques to the study of this compound.

Thermal Analysis Techniques in Solid-State Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial in solid-state research for determining the stability, purity, and composition of materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used to characterize pharmaceutical compounds and other organic materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound and for studying its decomposition patterns. A typical TGA experiment would provide a thermogram, a plot of mass versus temperature.

For a compound like this compound, a hypothetical TGA curve would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would signify the onset of thermal decomposition. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability. Multiple steps in the mass loss curve could indicate a multi-stage decomposition process.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. The resulting DSC curve shows heat flow versus temperature.

A DSC analysis of this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak provide valuable information about the purity and crystalline structure of the compound. At higher temperatures, exothermic peaks would likely be observed, corresponding to the energy released during thermal decomposition. The combination of TGA and DSC data provides a comprehensive thermal profile of a substance.

Without experimental data, a representative data table for the thermal properties of this compound cannot be generated. A hypothetical table would include parameters such as:

| Thermal Property | Hypothetical Value |

| Onset of Decomposition (TGA) | Not Available |

| Melting Point (DSC) | Not Available |

| Enthalpy of Fusion (DSC) | Not Available |

| Decomposition Temperature (DSC) | Not Available |

Investigation of Thermal Decomposition Mechanisms

Investigating the thermal decomposition mechanism of a compound involves identifying the volatile products evolved during heating and the solid residues remaining. This is often achieved by coupling the TGA instrument to an evolved gas analyzer (EGA), such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

For this compound, the decomposition mechanism would likely involve the breakdown of the molecule at its weakest chemical bonds. Based on studies of similar molecules, potential decomposition pathways could include:

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide. Studies on the thermal degradation of tryptophan-containing peptides have shown that C-terminal decarboxylation is a common reaction.

Dehalogenation: Cleavage of the carbon-chlorine bond, potentially releasing hydrogen chloride (HCl). The thermal degradation of chlorinated organic compounds often proceeds via dehydrochlorination.

Breakdown of the Tryptophan Side Chain: The indole ring of the tryptophan moiety could undergo cleavage and rearrangement.

Cleavage of the Amide Bond: The bond connecting the chlorobenzoyl group to the tryptophan nitrogen could break.

The identification of the exact decomposition products and the sequence of these reactions would require specific experimental data from techniques like TGA-MS or TGA-FTIR. A detailed analysis would allow for the construction of a reaction scheme illustrating the fragmentation of the parent molecule into smaller, more volatile compounds.

In the absence of such studies for this compound, any proposed decomposition mechanism remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.